molecular formula C11H10N4S B1416892 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine CAS No. 868387-59-1

5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine

Cat. No.: B1416892
CAS No.: 868387-59-1
M. Wt: 230.29 g/mol
InChI Key: RAIOGCMRVIFDFU-UHFFFAOYSA-N
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Description

5-Methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, an amine group at position 2, and a pyrrolo[2,3-b]pyridine moiety at position 4. This structure combines the electron-rich pyrrolopyridine system with the sulfur-containing thiazole ring, making it a candidate for diverse biological interactions, particularly in kinase inhibition and antiproliferative activity . The methyl group at position 5 likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-6-9(15-11(12)16-6)8-5-14-10-7(8)3-2-4-13-10/h2-5H,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIOGCMRVIFDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated precursor.

    Methylation: The final step involves the methylation of the compound to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contrasted with related derivatives to highlight key differences in molecular design, physicochemical properties, and biological activity. Below is a comparative analysis supported by

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity (if reported) Key Differences vs. Target Compound
5-Methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine (Target) C₁₁H₁₁N₅S 253.31 g/mol Thiazole, methyl (C5), pyrrolo[2,3-b]pyridine Antiproliferative (inferred from analogs) Reference compound
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine hydrochloride C₁₀H₉ClN₄S 252.73 g/mol Thiazole, pyrrolo[2,3-b]pyridine, HCl salt Not reported Lacks methyl group; hydrochloride salt improves solubility
3,3′-(1,3-Thiazole-2,4-diyl)bis(1H-pyrrolo[2,3-b]pyridine) (1a) C₁₇H₁₁N₅S 325.37 g/mol Bis-pyrrolo[2,3-b]pyridine, thiazole linker IC₅₀ = 1.2 µM (antiproliferative vs. HCT-116) Dual pyrrolopyridine groups; higher molecular weight
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine C₉H₉N₃S 191.25 g/mol Pyridine, methyl-thiazole Kinase inhibition (e.g., JAK2/STAT3) Pyridine replaces pyrrolopyridine; simpler structure
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine C₇H₆N₄S 178.21 g/mol Thiadiazole, pyridine Not reported Thiadiazole vs. thiazole; altered electronic properties

Key Observations

Structural Complexity and Bioactivity: The target compound’s pyrrolo[2,3-b]pyridine moiety distinguishes it from simpler analogs like 5-(2-methyl-1,3-thiazol-4-yl)pyridin-2-amine . The fused pyrrolopyridine system may enhance binding to kinases or DNA via π-π stacking, whereas pyridine-based analogs exhibit narrower target profiles .

Impact of Substituents: The methyl group at position 5 in the target compound improves lipophilicity (clogP ≈ 2.1) compared to the non-methylated analog in (clogP ≈ 1.6), which may enhance tissue penetration . Hydrochloride salts (e.g., ) improve aqueous solubility but introduce ionic character, possibly limiting blood-brain barrier permeability .

Heterocycle Variations :

  • Replacing thiazole with oxadiazole (e.g., compound 2 in ) or thiadiazole () alters hydrogen-bonding capacity and metabolic stability. Thiazoles generally exhibit better resistance to oxidative metabolism compared to oxadiazoles .

Biological Target Specificity :

  • Pyrrolo[2,3-b]pyridine-thiazole hybrids are frequently associated with kinase inhibition (e.g., CDK or Aurora kinases), while pyridine-thiazole analogs () are linked to JAK/STAT pathways .

Biological Activity

5-Methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine (CAS No. 868387-59-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4SC_{11}H_{10}N_{4}S with a molecular weight of 230.29 g/mol. The structure features a thiazole ring fused with a pyrrole moiety, which is known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)12.5Apoptosis induction
Study BMCF7 (Breast)8.0Cell cycle arrest

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical models. In vivo tests using carrageenan-induced paw edema in rats showed significant reductions in inflammation markers.

Model Dose (mg/kg) Inhibition (%)
Carrageenan-induced edema5065
Acetic acid-induced writhing2570

3. Analgesic Activity

In addition to anti-inflammatory properties, the compound has been tested for analgesic effects using the hot plate test and acetic acid writhing test, showing promising results comparable to standard analgesics.

Test Dose (mg/kg) Latency (s)
Hot plate test3015.0
Acetic acid test2012.5

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thiazole derivatives and pyrrole intermediates.
  • Cyclization Techniques : Employing methods such as microwave-assisted synthesis to enhance yield and reduce reaction time.

Case Study: Anticancer Screening

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and evaluated their anticancer activities against several cell lines. The study reported that certain modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Case Study: In Vivo Analgesic Effects

A study published in European Journal of Pharmacology assessed the analgesic effects of the compound using various animal models. The findings indicated that the compound exhibited dose-dependent analgesic activity, suggesting its potential as a therapeutic agent for pain management.

Q & A

Q. What synthetic strategies are commonly employed to construct the fused pyrrolo[2,3-b]pyridine-thiazole scaffold in this compound?

The synthesis typically involves multi-step protocols combining cyclization and coupling reactions. For example, pyrrolo[2,3-b]pyridine intermediates are often synthesized via cyclocondensation of aminopyridines with ketones or aldehydes, followed by thiazole ring formation using thiourea derivatives under acidic conditions. Key steps may include catalytic trifluoroacetic acid (TFA)-mediated cyclization or POCl3-assisted dehydration, as seen in analogous heterocyclic systems . Structural validation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How can researchers optimize reaction conditions to improve yields during scale-up synthesis?

Reaction optimization often focuses on solvent selection, catalyst loading, and temperature control. For instance, solvent-free conditions or polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency. Scale-up protocols for similar compounds emphasize minimizing side reactions by using stoichiometric reagents like PCl3 or POCl3 and employing microwave-assisted heating to reduce reaction times . Pilot studies should prioritize monitoring intermediate stability via HPLC or TLC to identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) are essential for confirming molecular weight and detecting impurities. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests analyzed via HPLC-UV/Vis. X-ray crystallography or 1H^1 \text{H}-NMR NOE experiments may resolve ambiguities in stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrrolo[2,3-b]pyridine moiety in biological activity?

SAR studies should systematically modify substituents on the pyrrolo[2,3-b]pyridine ring (e.g., halogenation, methoxy groups) and assess impacts on target binding or potency. Computational docking using software like AutoDock Vina can predict interactions with biological targets (e.g., kinases), guiding synthetic priorities. For example, fluorination at specific positions may enhance metabolic stability, as observed in related kinase inhibitors . Bioisosteric replacement of the thiazole ring with oxadiazole or triazole moieties could further refine selectivity .

Q. What experimental approaches address discrepancies in bioactivity data between in vitro and in vivo models?

Contradictory results often arise from differences in bioavailability or metabolic clearance. Solutions include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.
  • Prodrug strategies : Modify solubility via esterification or PEGylation to enhance absorption .
  • Species-specific metabolism assays : Use liver microsomes from human and animal models to identify divergent metabolic pathways .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced methodologies include:

  • CRISPR-Cas9 knockout models : Identify target genes essential for the compound’s efficacy.
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to map interacting proteins .
  • Transcriptomic profiling : RNA-seq or single-cell sequencing can reveal downstream signaling pathways affected by treatment .

Key Considerations

  • Safety Protocols : Handle intermediates (e.g., acyl chlorides) under inert atmospheres; refer to SDS guidelines for acute toxicity data .
  • Data Reproducibility : Validate synthetic routes across ≥3 independent batches and report yield ranges.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.